molecular formula C11H8ClNO B13530539 3-(6-Chloro-1H-indol-3-yl)prop-2-enal

3-(6-Chloro-1H-indol-3-yl)prop-2-enal

Cat. No.: B13530539
M. Wt: 205.64 g/mol
InChI Key: POTYOEAEUGXGSO-OWOJBTEDSA-N
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Description

3-(6-Chloro-1H-indol-3-yl)prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring attached to a propenal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out using 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes. The reaction can be performed under ultrasound-assisted conditions using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature. Alternatively, the reaction can be conducted under solvent-free conditions, which is more environmentally friendly and cost-effective .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Claisen–Schmidt condensation reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(6-Chloro-1H-indol-3-yl)prop-2-enal has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    6-Chloroindole: A simpler indole derivative with various applications in organic synthesis.

Uniqueness

3-(6-Chloro-1H-indol-3-yl)prop-2-enal is unique due to its specific structure, which combines a chloro-substituted indole ring with a propenal group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

(E)-3-(6-chloro-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H8ClNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h1-7,13H/b2-1+

InChI Key

POTYOEAEUGXGSO-OWOJBTEDSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C=C/C=O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C=CC=O

Origin of Product

United States

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